molecular formula C16H14BrNO3 B4884049 N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4884049
M. Wt: 348.19 g/mol
InChI Key: WDHFSUZRWMTPLI-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromobenzyl group and a benzodioxine ring

Preparation Methods

The synthesis of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. One common method involves the reduction of N-(3-bromobenzyl)amide using reagents such as diethylzinc in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-13-3-1-2-11(8-13)10-18-16(19)12-4-5-14-15(9-12)21-7-6-20-14/h1-5,8-9H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFSUZRWMTPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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